beta-Sitostanol
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Overview
Description
Stigmastanol is a steroid derivative characterized by the hydroxyl group in position C-3 of the steroid skeleton, and a saturated bond in position 5-6 of the B ring.
Scientific Research Applications
Cholesterol Absorption Inhibition
Beta-sitostanol has been studied for its ability to inhibit cholesterol absorption in the human small bowel. A study conducted on ileostomy subjects revealed that this compound ester significantly decreased cholesterol absorption when added to a basal diet, suggesting its potential in managing cholesterol levels (Normén, Dutta, Lia, & Andersson, 2000).
Immunomodulatory Effects
Research has also explored the immunomodulatory effects of this compound. One study found that this compound, along with other plant sterols, significantly suppressed mitogen-induced IL-2 production in Jurkat T cells in a dose-dependent manner. This suggests potential implications for this compound in modulating immune responses (Aherne & O'Brien, 2008).
Green Synthesis of this compound Esters
The green synthesis of this compound esters, which are used as dietary supplements for decreasing cholesterol absorption, has been investigated. A study utilizing the lipase/sterol esterase from Ophiostoma piceae demonstrated efficient synthesis of beta-sitostanyl oleate, providing a sustainable alternative to chemical synthesis (Molina-Gutiérrez et al., 2017).
Synthesis and Optimization
Advancements in the synthesis process of this compound compounds have been made. For example, an improved method for synthesizing trans-feruloyl-beta-sitostanol has been developed, offering high purity and yield (Condo, Baker, Moreau, & Hicks, 2001). Another study focused on optimizing the lipase-catalyzed synthesis of this compound esters using response surface methodology, achieving high esterification efficiencies (Hakalin, Molina-Gutiérrez, Prieto, & Martínez, 2018).
Properties
Molecular Formula |
C29H52O |
---|---|
Molecular Weight |
416.7 g/mol |
IUPAC Name |
(8R,9S,10S,13R,14S,17R)-17-[(2R,5R)-5-ethyl-6-methylheptan-2-yl]-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-3-ol |
InChI |
InChI=1S/C29H52O/c1-7-21(19(2)3)9-8-20(4)25-12-13-26-24-11-10-22-18-23(30)14-16-28(22,5)27(24)15-17-29(25,26)6/h19-27,30H,7-18H2,1-6H3/t20-,21-,22?,23?,24+,25-,26+,27+,28+,29-/m1/s1 |
InChI Key |
LGJMUZUPVCAVPU-XRMRLTDLSA-N |
Isomeric SMILES |
CC[C@H](CC[C@@H](C)[C@H]1CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2CCC4[C@@]3(CCC(C4)O)C)C)C(C)C |
SMILES |
CCC(CCC(C)C1CCC2C1(CCC3C2CCC4C3(CCC(C4)O)C)C)C(C)C |
Canonical SMILES |
CCC(CCC(C)C1CCC2C1(CCC3C2CCC4C3(CCC(C4)O)C)C)C(C)C |
Synonyms |
24 alpha-ethyl-5 alpha-cholestan-3 beta-ol 24 alpha-ethyl-5 beta-cholestan-3 alpha-ol beta-sitostanol dihydrositosterol sitostanol stigmastanol stigmastanol, (3beta,5beta,24S)-isome |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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